molecular formula C14H9N5O3 B2626723 3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 2319896-98-3

3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Cat. No.: B2626723
CAS No.: 2319896-98-3
M. Wt: 295.258
InChI Key: PNVMWSAGZYBUIY-UHFFFAOYSA-N
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Description

3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a heterocyclic compound that combines the structural features of triazole, oxadiazole, and chromenone moieties. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple heteroatoms and aromatic rings in its structure makes it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation Products: Oxidized derivatives of the triazole and oxadiazole rings.

    Reduction Products: Reduced forms of the triazole and oxadiazole rings.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives of the aromatic rings.

Scientific Research Applications

3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is unique due to the combination of three different heterocyclic rings in its structure. This unique combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[5-(1-methyltriazol-4-yl)-1,3,4-oxadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O3/c1-19-7-10(15-18-19)13-17-16-12(22-13)9-6-8-4-2-3-5-11(8)21-14(9)20/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVMWSAGZYBUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C2=NN=C(O2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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